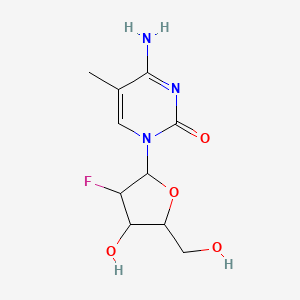

2'-Deoxy-2'-fluoro-5-methylcytidine

描述

Context within Modified Nucleoside Chemistry and Chemical Biology

Modified nucleosides are fundamental to the fields of chemical biology and medicinal chemistry. These are structural analogs of the natural nucleosides (adenosine, guanosine, cytidine (B196190), uridine (B1682114), and thymidine) that form the building blocks of DNA and RNA. Modifications to the sugar moiety or the nucleobase can lead to compounds with unique biological activities. These alterations can, for instance, enhance metabolic stability, alter receptor binding, or provide novel therapeutic mechanisms.

2'-Deoxy-2'-fluoro-5-methylcytidine fits within this context as a dually modified cytidine analog. The key modifications are the substitution of a hydroxyl group with a fluorine atom at the 2' position of the deoxyribose sugar and the addition of a methyl group at the 5-position of the cytosine base. Fluorination at the 2'-position is a common strategy in nucleoside chemistry known to influence the sugar pucker conformation and can confer increased stability against enzymatic degradation. nih.gov The 5-methyl group on the cytosine base is a well-known epigenetic marker in DNA, and its incorporation into synthetic nucleosides can have significant biological implications. caymanchem.com

The study of such modified nucleosides allows researchers to probe and manipulate biological systems. For example, analogs can be designed to act as inhibitors of viral or cellular polymerases, making them valuable as antiviral or anticancer agents. ontosight.ainih.gov They can also serve as tools to study DNA methylation and other epigenetic mechanisms. sigmaaldrich.com

Significance as a Cytidine Nucleoside Analog

As a cytidine nucleoside analog, this compound is part of a large family of compounds that have been investigated for various therapeutic purposes. Cytidine analogs often exert their effects by interfering with nucleic acid metabolism. medchemexpress.com After cellular uptake, they are typically phosphorylated to their active triphosphate forms, which can then be incorporated into growing DNA or RNA chains. This incorporation can lead to chain termination or can alter the function of the nucleic acid, ultimately inhibiting cell replication or viral propagation. nih.govasm.org

The specific combination of a 2'-fluoro group and a 5-methyl group in this compound suggests potential for unique biological activity. The 2'-fluoro modification is known to be present in some antiviral nucleosides, while the 5-methyl group is a key feature of the natural nucleoside 5-methyl-2'-deoxycytidine, which plays a crucial role in gene regulation. nih.govcaymanchem.com Therefore, this compound could theoretically possess properties derived from both modifications, potentially acting as an inhibitor of DNA methyltransferases or as a substrate for polymerases with distinct selectivity. medchemexpress.com However, it is crucial to note that specific research detailing these activities for this particular compound is not widely published.

The table below summarizes the basic chemical information for this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄FN₃O₄ | biosynth.com |

| Molecular Weight | 259.23 g/mol | biosynth.com |

Structure

3D Structure

属性

IUPAC Name |

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZJZXAWLQYJFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization Strategies of 2 Deoxy 2 Fluoro 5 Methylcytidine

Methodologies for Stereoselective Synthesis of the Compound

The precise three-dimensional arrangement of atoms in 2'-Deoxy-2'-fluoro-5-methylcytidine is crucial for its biological activity. Therefore, stereoselective synthesis methods are paramount to ensure the correct configuration at the chiral centers of the sugar moiety.

Diethylaminosulfur Trifluoride (DAST) Fluorination Approaches

A key strategy for introducing the fluorine atom at the 2'-position of the sugar ring with specific stereochemistry involves the use of Diethylaminosulfur Trifluoride (DAST). This reagent is a versatile and commonly used fluorinating agent in organic synthesis. The reaction typically proceeds via a nucleophilic substitution mechanism. For instance, the synthesis of β-d-2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase, utilizes a DAST fluorination step. nih.gov This process involves the treatment of a precursor, N4-benzoyl-1-(2-methyl-3,5-di-O-benzoyl-β-d-arabinofuranosyl)cytosine, with DAST. This reaction results in the desired N4-benzoyl-1-[2-fluoro-2-methyl-3,5-di-O-benzoyl-β-d-ribofuranosyl]cytosine with an inversion of configuration at the 2'-position. nih.gov The stereospecificity of the DAST fluorination is a critical aspect of this synthetic route. nih.gov

DAST is also known to catalyze other transformations, such as dehydration and rearrangements, which necessitates careful control of reaction conditions to favor the desired fluorination product. semanticscholar.org The choice of solvent and temperature can significantly influence the outcome of the reaction. For example, reactions are often carried out in anhydrous solvents at low temperatures to minimize side reactions. semanticscholar.org

Coupling of Fluorinated Sugar Moieties with Nucleobases

An alternative and widely employed method for the synthesis of this compound involves the coupling of a pre-synthesized fluorinated sugar moiety with the 5-methylcytosine (B146107) base. This approach allows for greater control over the stereochemistry of both the sugar and the nucleobase linkage.

The synthesis of the fluorinated sugar can be achieved through various methods, including the use of fluorinating agents like DAST on a suitable sugar precursor. researchgate.net Once the fluorinated sugar, often protected with appropriate groups, is obtained, it is coupled with a silylated 5-methylcytosine derivative under Vorbrüggen conditions. This reaction typically employs a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to promote the formation of the N-glycosidic bond with high β-selectivity.

This coupling strategy has been successfully used to synthesize various 2'-fluorinated nucleosides. The choice of protecting groups on the sugar and the nucleobase is crucial for the efficiency of the coupling reaction and the subsequent deprotection steps.

Synthesis of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Incorporation

To incorporate this compound into synthetic oligonucleotides using automated solid-phase synthesis, it must first be converted into a phosphoramidite building block. This involves a series of chemical modifications to the nucleoside.

The synthesis of the phosphoramidite derivative typically begins with the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMTr) group and the exocyclic amine of the cytosine base with a suitable protecting group, such as a benzoyl group. nih.gov The 3'-hydroxyl group is then phosphitylated using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base, such as N,N-diisopropylethylamine (DIPEA). nih.govumich.edu

The resulting phosphoramidite is a stable compound that can be purified and stored for use in automated DNA/RNA synthesizers. umich.edu The use of these building blocks allows for the site-specific incorporation of this compound into oligonucleotide chains. nih.gov

| Step | Reagent/Condition | Purpose |

| 1. 5'-Hydroxyl Protection | DMTrCl, pyridine | Protects the 5'-hydroxyl group to prevent side reactions during subsequent steps. |

| 2. Exocyclic Amine Protection | Benzoyl chloride, pyridine | Protects the amino group of the cytosine base. |

| 3. Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | Introduces the phosphoramidite moiety at the 3'-hydroxyl position, making it reactive for oligonucleotide synthesis. |

| 4. Purification | Chromatography | Isolates the pure phosphoramidite building block. |

Preparation of Modified Oligonucleotides Containing 5-Fluorocytosine (B48100) Residues

The incorporation of 5-fluorocytosine residues, including this compound, into oligonucleotides is achieved using automated solid-phase synthesis. nih.govoup.com This process involves a series of repetitive cycles, each adding one nucleotide to the growing chain.

The synthesis is carried out on a solid support, typically controlled pore glass (CPG). Each cycle consists of four main steps:

Detritylation: Removal of the DMTr protecting group from the 5'-hydroxyl of the growing oligonucleotide chain.

Coupling: Reaction of the free 5'-hydroxyl group with the phosphoramidite building block of the desired nucleoside, activated by a catalyst like tetrazole.

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage.

After the desired sequence is assembled, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically using a concentrated ammonia (B1221849) solution. nih.gov The crude oligonucleotide is then purified, often by high-performance liquid chromatography (HPLC). nih.gov

The incorporation of modified bases like 5-fluorocytosine can sometimes affect the efficiency of the synthesis, and may require adjustments to the standard protocols, such as longer coupling times. umich.edu

Design and Synthesis of Prodrug Analogs for Enhanced Biological Delivery

To improve the cellular uptake and metabolic stability of this compound, various prodrug strategies have been developed. Prodrugs are inactive or less active precursors that are converted into the active drug within the body.

One prominent approach involves the synthesis of nucleotide prodrugs, such as 3',5'-cyclic phosphate nucleotide analogs. nih.gov These prodrugs are designed to bypass the initial, often rate-limiting, phosphorylation step required for the activation of nucleoside analogs. The synthesis of these cyclic phosphate prodrugs involves complex chemical transformations to create the cyclic phosphate moiety and attach lipophilic groups to enhance membrane permeability. nih.gov

Structure-activity relationship (SAR) studies are crucial in the design of these prodrugs to optimize their potency and pharmacokinetic properties. nih.gov For example, a series of 2'-deoxy-2'-α-fluoro-2'-β-C-methyl 3',5'-cyclic phosphate nucleotide prodrugs demonstrated significantly greater potency in cell-based assays compared to the parent nucleoside, owing to higher intracellular triphosphate levels. nih.gov

Another prodrug approach involves modifying the nucleoside to enhance its stability against enzymatic degradation. The design and synthesis of these analogs require a deep understanding of the metabolic pathways and the enzymes involved in the activation and degradation of the parent compound.

| Prodrug Strategy | Rationale | Example |

| Nucleotide Prodrugs | Bypass the initial phosphorylation step, increase intracellular active triphosphate levels. | 2'-deoxy-2'-α-fluoro-2'-β-C-methyl 3',5'-cyclic phosphate analogs. nih.gov |

| Lipophilic Modifications | Enhance membrane permeability and cellular uptake. | Attachment of lipophilic groups to the phosphate moiety. |

| Enzyme-Activated Prodrugs | Designed to be specifically activated by certain enzymes present in target cells. | - |

Molecular and Cellular Metabolism of 2 Deoxy 2 Fluoro 5 Methylcytidine

Anabolic Phosphorylation Pathways to Active Triphosphate Forms

The conversion of 2'-Deoxy-2'-fluoro-5-methylcytidine to its pharmacologically active 5'-triphosphate form is a sequential process catalyzed by host cell kinases. This anabolic pathway is initiated by a rate-limiting first phosphorylation step, followed by two subsequent phosphorylation events.

Subsequent Phosphorylation by UMP-CMP Kinase (YMPK) and Nucleoside Diphosphate (B83284) Kinase (NDPK)

Following the initial phosphorylation by dCK, the resulting this compound monophosphate undergoes two further phosphorylation steps to yield the active triphosphate metabolite. The second phosphorylation, converting the monophosphate to the diphosphate, is catalyzed by human UMP-CMP kinase (YMPK or CMPK1). nih.govnih.govnovocib.com This enzyme is responsible for phosphorylating UMP, CMP, and dCMP to their corresponding diphosphates. nih.govasm.org The final step, the conversion of the diphosphate to the active 5'-triphosphate, is carried out by nucleoside diphosphate kinase (NDPK). nih.govasm.org This sequential phosphorylation cascade ensures the efficient conversion of the parent nucleoside into its biologically active form. nih.gov

Comparative Analysis of Kinase Substrate Specificity for this compound

The efficiency of the anabolic pathway is determined by the substrate specificity of the involved kinases. Deoxycytidine kinase exhibits a broad substrate specificity, enabling it to phosphorylate various nucleoside analogs, including this compound. nih.gov

For the subsequent phosphorylation by UMP-CMP kinase, the monophosphate of this compound has been shown to be an efficient substrate. The affinity (Kₘ) of the enzyme for this metabolite is comparable to that of natural nucleoside monophosphates. Specifically, its Kₘ value is approximately twofold higher than that for UMP and threefold lower than that for dCMP, indicating effective binding and conversion to the diphosphate form. nih.gov

| Enzyme | Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Comparative Efficiency |

|---|---|---|---|---|

| Deoxycytidine Kinase (dCK) | This compound | 81 | 0.007 | - |

| UMP-CMP Kinase (YMPK) | This compound-MP | Kₘ value is ~2x higher than for UMP and ~3x lower than for dCMP | Efficient Substrate | |

| UMP-CMP Kinase (YMPK) | PSI-6206-MP | - | - | ~200-fold lower catalytic efficiency than UMP |

| Nucleoside Diphosphate Kinase (NDPK) | PSI-6206-DP | - | - | ~20-fold lower catalytic efficiency than UDP |

Catabolic Deamination Pathways and Metabolite Formation

In parallel to the anabolic activation pathway, this compound and its phosphorylated derivatives can be subjected to catabolism through deamination. This process is primarily mediated by cytidine (B196190) deaminase and leads to the formation of uridine (B1682114) congeners, which can also possess biological activity.

Deamination by Cytidine Deaminase (CDA) to Uridine Congener (e.g., PSI-6206 / RO2433)

Cytidine deaminase (CDA) is an enzyme that catalyzes the hydrolytic deamination of cytidine and deoxycytidine to uridine and deoxyuridine, respectively. wikipedia.org Research shows that the metabolism of this compound also results in the formation of its corresponding uridine congener, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine, also known as PSI-6206 or RO2433. nih.govnih.govtebubio.com

However, compared to the natural substrates cytidine and deoxycytidine, this compound is a poor substrate for human CDA. nih.gov Kinetic analysis reveals that the Kₘ value for this compound is about 100-fold higher, and the k꜀ₐₜ value is over 20-fold lower than those for cytidine and deoxycytidine. nih.gov This suggests that the 2'-C-methyl group on the molecule decreases the efficiency of the enzyme. nih.gov Interestingly, studies indicate that the formation of the active triphosphate of the uridine metabolite (PSI-6206-TP) requires the deamination of the monophosphate form (this compound-MP), rather than the parent nucleoside. asm.orgnih.govnih.gov

| Substrate | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (μM⁻¹s⁻¹) |

|---|---|---|---|

| Cytidine | 150 ± 19 | 190 ± 8 | 1.27 |

| Deoxycytidine | 94 ± 9 | 140 ± 4 | 1.49 |

| 2'-Deoxy-2'-fluorocytidine (B130037) | 1,100 ± 100 | 150 ± 6 | 0.14 |

| This compound (PSI-6130) | 14,000 ± 2,100 | 6.6 ± 0.6 | 0.00047 |

Phosphorylation of Deaminated Metabolites

Once the monophosphate of this compound is deaminated to form PSI-6206 monophosphate, this uridine metabolite can also be phosphorylated to its di- and triphosphate forms. nih.govnih.gov The subsequent phosphorylations are carried out by the same cellular kinases involved in the primary anabolic pathway. PSI-6206 monophosphate is phosphorylated to its diphosphate by UMP-CMP kinase, and the resulting diphosphate is then converted to the triphosphate by nucleoside diphosphate kinase. asm.orgnih.gov

However, the phosphorylation of the deaminated metabolites is less efficient than that of the natural uridine/deoxyuridine substrates. YMPK phosphorylates PSI-6206 monophosphate with a catalytic efficiency approximately 200-fold lower than that of UMP. asm.org Similarly, the phosphorylation of PSI-6206 diphosphate by NDPK has a catalytic efficiency about 20-fold lower than that of UDP. asm.org This dual-pathway of metabolism results in the intracellular presence of two different active triphosphate metabolites.

Intracellular Accumulation and Fate of Phosphorylated Derivatives

The primary fate of the triphosphate derivative, this compound-5'-triphosphate (2'Fd-5Me-CTP), is its incorporation into DNA, where it can exert its effects on DNA methylation and induce cellular responses. Additionally, these phosphorylated intermediates can influence various cellular processes through interactions with cellular enzymes.

Detailed Research Findings

For instance, studies on other 2'-deoxy-2'-fluoro pyrimidine (B1678525) analogs demonstrate that these compounds are efficiently phosphorylated intracellularly. The resulting monophosphate is then further converted to the diphosphate and subsequently to the active triphosphate form. The efficiency of these phosphorylation steps can vary between different cell types.

The intracellular retention of the triphosphate form is a key factor in its therapeutic efficacy. Once formed, 2'Fd-5Me-CTP can be incorporated into replicating DNA by cellular DNA polymerases. This incorporation is a critical step for its mechanism of action as a DNA methyltransferase inhibitor. The presence of the fluorine atom at the 2' position of the deoxyribose sugar can affect the stability of the DNA and the interaction with DNA methyltransferases.

Furthermore, the intracellular nucleotide pools, particularly the levels of cytidine-5'-triphosphate (CTP) and uridine-5'-triphosphate (UTP), can regulate the initial phosphorylation step catalyzed by deoxycytidine kinase (dCK). This suggests a complex feedback mechanism that can modulate the activation of 2'Fd-5Me-Cyd within the cell.

The table below, based on data from a study on the related compound 1-(2-Deoxy-2-Fluoro-1-β-D-Arabinofuranosyl)-5-Iodouracil (FIAU) in HepG2 cells, illustrates the typical intracellular accumulation of mono-, di-, and triphosphate derivatives of a fluorinated pyrimidine nucleoside over time. This provides a representative example of the expected metabolic profile for this compound.

| Time of Exposure (hours) | Monophosphate (MP) (pmol/106 cells) | Diphosphate (DP) (pmol/106 cells) | Triphosphate (TP) (pmol/106 cells) |

|---|---|---|---|

| 6 | 0.04 | 0.06 | 0.33 |

| 12 | 0.08 | 0.11 | 0.58 |

| 24 | 0.15 | 0.20 | 1.05 |

This table presents illustrative data on the intracellular concentration of phosphorylated derivatives of a related fluorinated pyrimidine nucleoside, FIAU, in HepG2 cells after exposure to a 2.5 µM concentration, as specific data for this compound was not available. jci.org

Mechanism of Action at the Molecular and Enzymatic Level

Inhibition of Viral Polymerases

The primary antiviral activity of 2'-Deoxy-2'-fluoro-5-methylcytidine stems from its ability to act as a potent inhibitor of viral polymerases after it has been converted within the cell to its active triphosphate form. nih.gov This nucleoside analog, known as PSI-6130, is a specific and powerful inhibitor of hepatitis C virus (HCV) RNA replication. nih.govasm.org For the compound to exert its inhibitory effects on the HCV NS5B RNA polymerase, it must first be phosphorylated to its 5′-triphosphate derivative, referred to as PSI-6130-TP. nih.gov

Interaction with Hepatitis C Virus (HCV) RNA-Dependent RNA Polymerase (RdRp)

The active form of the compound, PSI-6130-TP, directly targets the HCV RNA-dependent RNA polymerase (RdRp), an enzyme encoded by the nonstructural 5B (NS5B) gene that is essential for the replication of the viral RNA genome. nih.govasm.org The viral genome serves multiple crucial roles: it acts as messenger RNA (mRNA) for the synthesis of viral proteins, a template for the replication of RNA, and as the nascent genome for new virus particles. nih.gov By inhibiting the RdRp enzyme, PSI-6130-TP effectively halts the synthesis of new viral RNA, thereby stopping viral replication. nih.gov The triphosphate form of PSI-6130 is a potent inhibitor of the HCV RdRp. nih.govsigmaaldrich.com

Mode of Inhibition: Competitive Inhibition and Nonobligate Chain Termination

The mechanism by which PSI-6130-TP inhibits the HCV RdRp is twofold: it acts as both a competitive inhibitor and a nonobligate chain terminator. asm.orgnih.govsigmaaldrich.com

As a competitive inhibitor, PSI-6130-TP vies with the natural nucleoside triphosphates (NTPs) that the polymerase uses as building blocks for the new RNA strand. nih.govyoutube.com Because of its structural similarity to the natural substrates, it can bind to the active site of the RdRp enzyme. youtube.com However, once bound, it impedes the enzyme's normal function.

Following its incorporation into the growing RNA chain, the compound acts as a chain terminator. nih.gov The presence of the 2'-fluoro and 2'-C-methyl groups on the sugar moiety prevents the formation of the next phosphodiester bond, which is necessary to elongate the RNA strand. This results in the premature cessation of RNA synthesis. nih.gov This mode of action is classified as nonobligate chain termination. asm.orgnih.gov

Competitive Inhibition Kinetics with Natural Substrates

The interaction between an inhibitor, an enzyme, and its natural substrate can be described using kinetic parameters. In competitive inhibition, the inhibitor binds reversibly to the free enzyme, preventing the substrate from binding. youtube.comsci-hub.se This increases the apparent Michaelis constant (Kₘ) for the substrate but does not affect the maximum reaction velocity (Vₘₐₓ). youtube.com The potency of a competitive inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to decrease the enzyme's activity by half. sci-hub.se

The steady-state inhibition constant (Kᵢ) for PSI-6130 triphosphate (PSI-6130-TP) with the wild-type HCV NS5B RNA polymerase has been determined to be 4.3 μM. nih.gov This value provides a quantitative measure of its inhibitory potency against its target enzyme.

Table 1: Competitive Inhibition Constants (Kᵢ) for HCV RdRp Inhibitors

| Inhibitor (Triphosphate Form) | Kᵢ Value (μM) | Source |

|---|---|---|

| PSI-6130-TP | 4.3 | nih.gov |

| 2′-C-methyladenosine-TP | 1.5 | nih.gov |

| 2′-C-methylcytidine-TP | 1.6 | nih.gov |

Structure Activity Relationship Sar Studies and Analog Design

Influence of 2'-Modifications on Enzymatic Affinity and Catalytic Efficiency

The modifications at the 2'-position of the nucleoside's sugar ring play a critical role in its interaction with key metabolic enzymes, which are responsible for activating these prodrugs to their pharmacologically active triphosphate form.

Comparative Analysis of Fluorine vs. Hydroxyl at 2' Position

The substitution at the 2'-down (arabino) position of the sugar ring significantly influences the phosphorylation efficiency by enzymes like deoxycytidine kinase (dCK). A comparative analysis reveals that the presence of a fluorine atom at this position is generally more favorable than a hydroxyl group for enzymatic activity.

For instance, the addition of fluorine to the 2' position of 2'-deoxycytidine (B1670253) (forming 2'-FdC) results in an approximately 5-fold decrease in the catalytic efficiency (kcat/Km) of dCK. nih.gov In contrast, the presence of a hydroxyl group at the same position, as in cytidine (B196190), leads to a much more substantial 50-fold decrease in efficiency. nih.gov This indicates that dCK has a preference for fluorine over a hydroxyl group at the 2'-down position. nih.gov This preference is crucial for the initial phosphorylation step, which is often the rate-limiting step in the activation of nucleoside analogs.

Table 1: Comparative Enzymatic Efficiency of 2'-Modified Nucleosides by dCK

| Compound | 2' Modification | Relative kcat/Km (vs. 2'-deoxycytidine) |

|---|---|---|

| 2'-deoxycytidine | H | 1 (Reference) |

| 2'-Deoxy-2'-fluorocytidine (B130037) (2'-FdC) | F (arabino) | ~0.2 |

| Cytidine | OH (ribo) | ~0.02 |

This table illustrates the preference of deoxycytidine kinase (dCK) for different substituents at the 2'-position.

Role of the 2'-C-Methyl Group in Enzyme Interaction

The introduction of a methyl group at the 2'-carbon position (2'-C-Me) has a profound impact on the interaction of nucleoside analogs with activating kinases. Generally, this modification significantly decreases the affinity and catalytic efficiency of these enzymes.

Studies have shown that adding a 2'-C-methyl group to 2'-deoxycytidine, 2'-FdC, or cytidine results in a dramatic 60- to 100-fold decrease in their kcat/Km values for dCK. nih.gov For example, 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) is phosphorylated by human dCK with a significantly lower efficiency—approximately 300-fold less—than the natural substrate, 2'-deoxycytidine. nih.gov However, it is noteworthy that PSI-6130 is still a 15-fold better substrate than 2'-C-methylcytidine, highlighting the nuanced interplay between the 2'-fluoro and 2'-C-methyl modifications. nih.gov

The position of the 2'-methyl group is also critical. An arabinosyl (up) configuration of the 2'-methyl group added to 2'-deoxycytidine decreases the phosphorylation efficiency by 62-fold. nih.gov This steric hindrance posed by the 2'-C-methyl group likely disrupts the optimal binding conformation within the enzyme's active site, leading to reduced phosphorylation and, consequently, altered biological activity.

Stereochemical Considerations and Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a nucleoside analog's biological activity. The orientation of substituents on the sugar ring dictates how the molecule fits into the active sites of viral polymerases and host cell kinases.

The enantiomers of natural nucleosides, known as L-nucleoside derivatives, often exhibit comparable biological activity to their D-counterparts but with more favorable toxicological profiles and greater metabolic stability. acs.org This is because L-oligonucleotides are resistant to degradation by nucleases, which are stereospecific for D-oligonucleotides. acs.org

In the context of 2'-modified nucleosides, the conformation of the sugar ring is a key factor. For instance, the low-energy conformation for 2'-O-Me-C is the Southern (C2'-endo) pucker, while for 2'-C-Me-C, it is the Northern (C3'-endo) pucker. nih.gov Furthermore, the orientation of the 2'-substituent relative to the sugar ring is important. The 2'-methoxy group in 2'-O-Me-C is in the alpha (down) position and trans to the 4'-hydroxymethyl group, whereas the 2'-methyl group in 2'-C-Me-C is in the beta (up) position and cis to the 4'-hydroxymethyl group. nih.gov These subtle stereochemical differences can have a significant impact on how the nucleoside analog is recognized and processed by cellular enzymes.

Rational Design Principles for Modified Nucleosides

The development of novel nucleoside analogs with improved therapeutic indices is increasingly guided by rational design principles. This approach leverages structural and mechanistic information about target enzymes to create molecules with enhanced efficacy and reduced off-target effects.

A key principle is the modification of the sugar moiety to influence the conformational preference of the nucleoside. For example, incorporating modifications that favor a C3'-endo sugar pucker can pre-organize the nucleoside for binding to certain viral polymerases. nih.gov

Another strategy involves the introduction of groups that can enhance binding affinity or catalytic efficiency. For instance, the strategic placement of fluorine atoms can modulate the electronic properties of the sugar ring and improve interactions with the enzyme's active site. nih.gov

Furthermore, the design of nucleoside analogs often involves a prodrug approach, where the parent compound is chemically modified to improve its pharmacokinetic properties, such as cell permeability and metabolic stability. Once inside the cell, the prodrug is converted to the active triphosphate form. nih.gov This rational approach, combining an understanding of SAR, enzymatic mechanisms, and structural biology, is crucial for the successful development of next-generation nucleoside therapeutics. nih.gov

Interactions with Dna Modifying Enzymes

Mechanism of DNA Methyltransferase Inhibition

The inhibitory action of 2'-Deoxy-2'-fluoro-5-methylcytidine and its close analog, 5-fluoro-2'-deoxycytidine (B1672315), on DNA methyltransferases (DNMTs) is a classic example of mechanism-based inhibition, often referred to as "suicide inhibition". glenresearch.com The process hinges on the catalytic mechanism of the DNMT enzymes themselves. nih.gov

Normally, a DNMT enzyme initiates methylation by having a cysteine residue in its active site attack the C6 position of a cytosine base in the DNA. This forms a temporary covalent bond and activates the C5 position of the cytosine for nucleophilic attack on the methyl group from the cofactor S-adenosyl-L-methionine (SAM). glenresearch.com

When an analog like 5-fluoro-2'-deoxycytidine is incorporated into the DNA, the DNMT enzyme attempts the same catalytic process. oup.com It forms a covalent bond with the C6 position of the fluorinated cytosine. However, the highly stable carbon-fluorine bond at the C5 position cannot be broken to complete the methyl transfer and resolve the enzyme-DNA intermediate. glenresearch.comnih.gov This results in the DNMT enzyme becoming irreversibly trapped in a covalent complex with the DNA. oup.com This covalent trapping effectively sequesters and depletes the cell's pool of active DNMT enzymes, leading to a passive demethylation of the genome as the cell divides. researchgate.net

Incorporation of this compound Analogs into DNA and Oligonucleotides

For a cytidine (B196190) analog to exert its inhibitory effect on DNMTs, it must first be incorporated into the cellular DNA. This process begins with the metabolic activation of the nucleoside analog. Like its natural counterpart, deoxycytidine, an analog such as 5-fluoro-2'-deoxycytidine (FdCyd) must be phosphorylated by cellular kinases to its 5'-triphosphate form. nih.govoup.com This activated triphosphate analog can then be recognized by DNA polymerases and used as a substrate during DNA replication, leading to its internucleotide incorporation into the DNA strand. oup.comnih.gov

Researchers have also developed methods for the chemical synthesis of oligonucleotides containing these analogs at specific, predetermined positions. oup.comnih.gov This allows for precise in vitro studies of the interaction between the modified DNA and DNMTs. nih.gov The synthesis of oligonucleotides containing 5-fluoro-2'-deoxycytidine has been achieved using phosphoramidite (B1245037) chemistry, a standard method for automated DNA synthesis. oup.com These synthetic DNA strands are invaluable tools for elucidating the sequence-specific effects and the precise molecular mechanism of DNMT inhibition. nih.govnih.gov The presence of a 2'-fluoro modification on the sugar moiety can also enhance the thermal stability of the resulting DNA duplex. iu.edu

| Feature | Description | Research Findings |

| Metabolic Activation | The nucleoside analog must be converted to its 5'-triphosphate form to be used by DNA polymerases. | Analogs like β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) are phosphorylated by human deoxycytidine kinase (dCK) and uridine-cytidine kinase (UCK). nih.gov |

| Cellular Incorporation | Once activated, the analog is incorporated into the DNA of cells during replication. | Studies in human MCF-7 breast carcinoma cells demonstrated the internucleotide incorporation of 5-fluorodeoxycytidine (FdCyd) into the cellular DNA. nih.gov |

| Chemical Synthesis | Oligonucleotides with site-specific incorporation of the analog are created for research. | Phosphoramidite building blocks of 5-fluoro-2'-deoxycytidine have been successfully used in automated oligonucleotide synthesis. oup.comnih.gov |

| Structural Impact | The 2'-fluoro modification can affect the properties of the DNA duplex. | Introducing a 2'-fluoro modification on L-cytidine was found to slightly enhance the thermal stability of the L-DNA duplex. iu.edu |

Effects on DNA Cytosine Methylation Mechanisms

The incorporation of this compound analogs into DNA has profound effects on the cell's ability to maintain its epigenetic landscape. The primary consequence is the potent inhibition of DNA methylation. nih.govnih.gov

By trapping DNMT enzymes, these analogs prevent both de novo methylation (the establishment of new methylation patterns) and maintenance methylation (the copying of existing methylation patterns onto daughter DNA strands after replication). nih.gov The failure of maintenance methylation during cell division leads to a progressive, passive loss of methylation across the genome. researchgate.net This global hypomethylation can lead to the reactivation of genes that were previously silenced by methylation, such as tumor suppressor genes. nih.gov

Studies have shown that treatment of cancer cell lines with 5-fluoro-2'-deoxycytidine not only inhibits DNA methylation but also up-regulates the expression of multiple cancer-related genes and can activate the DNA damage response pathway. nih.gov The inhibition of postsynthetic methylation of DNA is a key distinguishing feature of this class of compounds. nih.gov This disruption of the normal methylation patterns is a central element of their biological activity.

Research Applications in Chemical Biology

Tools for Investigating DNA Cytosine Methyltransferase Catalytic Mechanisms

The process of DNA methylation, crucial for gene regulation, is carried out by DNA methyltransferases (DNMTs). tandfonline.com These enzymes establish and maintain methylation patterns by transferring a methyl group to the 5-position of cytosine. frontiersin.org The catalytic mechanism of DNMTs involves a nucleophilic attack from a cysteine residue in the enzyme's active site on the C6 position of the cytosine base, forming a transient covalent intermediate. glenresearch.com This step facilitates the subsequent methylation at the C5 position. glenresearch.com

Cytidine (B196190) analogs, such as 5-fluoro-2'-deoxycytidine (B1672315), serve as powerful tools to investigate this mechanism. tandfonline.comnih.gov When incorporated into DNA, the fluorine atom at the 5-position of the cytosine ring acts as a "suicide substrate." glenresearch.com The high electronegativity of the fluorine atom stabilizes the covalent bond formed between the enzyme and the DNA, effectively trapping the DNMT and preventing the resolution of the reaction. tandfonline.comglenresearch.com This mechanism-based inhibition allows researchers to identify and study the active site of the enzyme and the dynamics of the catalytic process. nih.govacs.org

Another analog, 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine (B16484) (2'F-araAC), has also demonstrated potent inhibition of DNMTs. scirp.orgscirp.org Studies have shown that 2'F-araAC significantly reduces DNMT activity in cancer cell lines, leading to DNA hypomethylation and the re-expression of silenced tumor suppressor genes. scirp.orgscirp.orgbrieflands.com The inhibitory effect of these analogs provides a direct insight into the chemical steps of DNA methylation. tandfonline.com

| Inhibitor Compound | Mechanism of Action | Application in Research |

| 5-fluoro-2'-deoxycytidine | Acts as a mechanism-based suicide inhibitor by forming a stable covalent intermediate with DNA methyltransferase. tandfonline.comglenresearch.com | Elucidating the catalytic mechanism of DNMTs and identifying active site residues. nih.govacs.org |

| 5-aza-2'-deoxycytidine (Decitabine) | Incorporates into DNA and traps DNA methyltransferase, leading to the enzyme's degradation and subsequent hypomethylation. tandfonline.comnih.gov | Studying the role of DNA methylation in gene silencing and cancer therapy. nih.govnih.gov |

| 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine (2'F-araAC) | Inhibits DNMT activity, causing depletion of the enzyme and DNA hypomethylation. scirp.orgscirp.org | Investigating the effects of DNA hypomethylation on cell cycle and apoptosis in cancer cells. scirp.orgscirp.org |

Modulation of RNA Interference Activity in Oligonucleotide-Based Therapeutics

RNA interference (RNAi) is a gene-silencing mechanism mediated by small interfering RNAs (siRNAs). nih.govacs.org These siRNAs guide the RNA-induced silencing complex (RISC) to cleave target messenger RNA (mRNA), thereby inhibiting protein expression. acs.orgmdpi.comyoutube.com Chemical modifications of siRNAs are crucial for their therapeutic application to enhance stability, potency, and reduce off-target effects. nih.gov

The introduction of a 2'-deoxy-2'-fluoro modification in pyrimidine (B1678525) nucleosides, including 5-methylcytidine, has been shown to modulate the activity of siRNA. nih.govacs.org This modification preorganizes the sugar into an RNA-like C3'-endo conformation, which can enhance binding affinity to the target RNA and the Argonaute 2 (Ago2) protein, the catalytic core of RISC. nih.govacs.org Oligonucleotides containing 2'-fluoro modifications exhibit increased resistance to nuclease degradation compared to unmodified RNA. acs.orgnih.govbiosyn.com

Specifically, siRNAs modified with 2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me) pyrimidines have demonstrated similar or improved gene-silencing activity compared to unmodified siRNAs, both in cell culture and in vivo. nih.govacs.org When placed at the terminus of an oligonucleotide, this modification provides greater resistance to exonuclease degradation. nih.govacs.org Furthermore, strategic placement of the 2'-F/Me modification within the seed region of the antisense strand can mitigate off-target effects. nih.govacs.org

| Modification | Effect on siRNA Properties | Research Finding |

| 2'-deoxy-2'-fluoro (2'-F) | Increases thermal stability of duplexes, enhances nuclease resistance, and promotes an A-form helix. nih.govacs.orgbiosyn.com | siRNAs with 2'-F modifications show potent and specific gene silencing. nih.gov |

| 2'-O-methyl (2'-OMe) | Enhances nuclease resistance and maintains A-form geometry. nih.gov | Often used in combination with other modifications to optimize siRNA performance. nih.gov |

| 2'-deoxy-2'-α-F-2'-β-C-methyl (2'-F/Me) | Provides significant resistance to nuclease degradation and can maintain or enhance silencing activity. nih.govacs.org | Placement at specific positions can mitigate off-target effects and improve metabolic stability. nih.govacs.org |

Use as a Molecular Probe for Metabolic Pathway Analysis

Understanding the metabolic fate of nucleoside analogs is critical for their development as therapeutic agents. 2'-Deoxy-2'-fluoro-5-methylcytidine and related compounds serve as molecular probes to dissect the intricate pathways of nucleoside metabolism. nih.govasm.orgasm.org

For instance, the metabolism of β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130), a potent inhibitor of the hepatitis C virus (HCV) RNA polymerase, has been studied extensively. nih.govasm.orgasm.org To become active, PSI-6130 must be phosphorylated to its 5'-triphosphate form. nih.gov Studies have shown that this phosphorylation is carried out by cellular kinases, primarily deoxycytidine kinase (dCK) and to a lesser extent, uridine-cytidine kinase (UCK). nih.gov

Interestingly, the metabolism of PSI-6130 also reveals a second pathway involving deamination. nih.govasm.orgstonybrook.edu PSI-6130 monophosphate can be deaminated to form the monophosphate of its uridine (B1682114) counterpart, which is then further phosphorylated to the active triphosphate. nih.gov This dual metabolic activation pathway highlights the complexity of nucleoside analog metabolism and provides valuable information for designing more effective drugs. Similarly, studies on 5-fluoro-2'-deoxycytidine (FdCyd) have elucidated its metabolic conversion to 5-fluoro-2'-deoxyuridylate, an inhibitor of thymidylate synthetase, through pathways involving both deoxycytidine kinase and cytidine deaminase. nih.gov The use of these analogs as probes allows for the detailed mapping of enzymatic steps and the identification of key metabolic enzymes. nih.govnih.govmedchemexpress.com

| Compound | Metabolic Pathway | Key Enzymes | Active Metabolite |

| β-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | Sequential phosphorylation to the triphosphate form. nih.gov | Deoxycytidine kinase (dCK), Uridine-cytidine kinase (UCK). nih.gov | PSI-6130-triphosphate. nih.gov |

| PSI-6130 | Deamination of the monophosphate followed by phosphorylation. nih.govasm.orgstonybrook.edu | Deoxycytidylate deaminase, UMP-CMP kinase, Nucleoside diphosphate (B83284) kinase. nih.gov | β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine-5'-triphosphate. nih.gov |

| 5-fluoro-2'-deoxycytidine (FdCyd) | Sequential phosphorylation and deamination. nih.gov | Deoxycytidine kinase, Deoxycytidylate deaminase. nih.gov | 5-fluoro-2'-deoxyuridylate. nih.gov |

| 5-fluoro-2'-deoxycytidine (FdCyd) | Sequential deamination and phosphorylation. nih.gov | Cytidine deaminase, Thymidine kinase. nih.gov | 5-fluoro-2'-deoxyuridylate. nih.gov |

Resistance Mechanisms and Their Molecular Basis

Viral Resistance Pathways (e.g., Mutations in HCV RdRp)

The primary target for many antiviral nucleoside inhibitors of the Hepatitis C Virus (HCV) is the RNA-dependent RNA polymerase (RdRp), also known as NS5B polymerase. nih.gov This enzyme is crucial for the replication of the viral genome. nih.gov Mutations in the gene encoding the RdRp can alter the enzyme's structure, reducing its affinity for the inhibitor and thereby conferring resistance.

A well-documented mutation in the HCV NS5B polymerase that confers resistance to certain 2'-C-methyl nucleoside analogs is the S282T substitution, where serine at position 282 is replaced by threonine. nih.gov This mutation has been selected for in the presence of compounds like 2'-C-methyladenosine and 2'-C-methylguanosine. nih.gov

However, studies on the closely related compound β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) have shown that its triphosphate form (PSI-6130-TP) inhibits both the wild-type and the S282T mutant NS5B with similar efficiency. nih.gov This suggests that the S282T mutation alone may not be sufficient to confer significant resistance to 2'-deoxy-2'-fluoro-C-methylated cytidine (B196190) analogs. nih.gov

Interestingly, a metabolic product of PSI-6130, β-d-2′-Deoxy-2′-fluoro-2′-C-methyluridine triphosphate (RO2433-TP), is also a potent inhibitor of the wild-type HCV RdRp. asm.orgnih.gov However, its inhibitory activity is significantly reduced against the S282T mutant enzyme, as indicated by a much higher inhibition constant (Kᵢ). asm.org This highlights a potential indirect resistance pathway where, even if the primary drug remains effective, mutations can reduce the efficacy of its active metabolites.

Table 1: Inhibition of Wild-Type and S282T Mutant HCV RdRp by Nucleoside Triphosphates

| Compound | Enzyme | Kᵢ (μM) | Fold Change in Kᵢ (Mutant/Wild-Type) |

| PSI-6130-TP | Wild-Type | 4.3 nih.gov | N/A |

| PSI-6130-TP | S282T Mutant | Similar to Wild-Type nih.gov | ~1 |

| RO2433-TP | Wild-Type | 0.42 asm.org | N/A |

| RO2433-TP | S282T Mutant | 22 asm.org | 52.4 |

| 2'-C-methyladenosine-TP | Wild-Type | 1.5 nih.gov | N/A |

| 2'-C-methylcytidine-TP | Wild-Type | 1.6 nih.gov | N/A |

Cellular Resistance Mechanisms: Role of Cytidine Deaminase Overexpression

For a nucleoside analog to exert its antiviral effect, it must be converted within the host cell into its active triphosphate form. This multi-step phosphorylation process is carried out by host cellular kinases. nih.gov However, cellular enzymes can also inactivate the drug, and overexpression of these enzymes can be a mechanism of resistance.

Cytidine deaminase is a cellular enzyme that catalyzes the deamination of cytidine and its analogs to their corresponding uridine (B1682114) forms. wikipedia.org This represents a critical catabolic or metabolic diversion pathway. nih.govnih.gov In the case of fluorinated deoxycytidine analogs like 5-fluoro-2'-deoxycytidine (B1672315), cytidine deaminase is known to be a key enzyme in its metabolism. nih.gov

The metabolism of β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) has been shown to involve a pathway where its monophosphate form is deaminated, leading to the formation of the uridine congener. nih.gov This uridine monophosphate is then further phosphorylated to its active triphosphate form, which can inhibit the HCV RdRp. asm.orgnih.gov

Advanced Methodologies in 2 Deoxy 2 Fluoro 5 Methylcytidine Research

Analytical Techniques for Compound and Metabolite Quantification (e.g., LC/MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a primary analytical tool for the sensitive and specific quantification of 2'-Deoxy-2'-fluoro-5-methylcytidine and its metabolites in biological matrices. nih.govresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry. myadlm.org The performance of LC-MS/MS is highly dependent on the efficient ionization of the target analytes. nih.gov

In a typical LC-MS/MS assay for nucleoside analogs, samples are first processed to extract the compounds of interest. nih.gov Chromatographic separation is then performed, often using a reverse-phase column, to resolve the parent compound from its metabolites and endogenous matrix components. researchgate.net Mass spectrometric detection is commonly achieved using positive electrospray ionization (ESI) and monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. researchgate.net

Method validation is crucial to ensure data accuracy. For the related DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), an LC-MS/MS assay was validated to quantify it along with its key metabolites, including 5-fluorouracil (B62378) (FU) and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). nih.gov The established lower limits of quantitation (LLOQ) demonstrate the high sensitivity of the method, which is critical for detecting low concentrations in plasma samples. nih.gov Similar methodologies are applied to study this compound, allowing researchers to track its metabolic conversion and pharmacokinetic profile. nih.govyoutube.com The development of suppression-free LC-MS/MS assays, for instance by using ammonium (B1175870) bicarbonate in the mobile phase, can further improve accuracy by enhancing the protonation of target nucleosides and eliminating matrix effects. nih.gov

| Compound | Lower Limit of Quantitation (LLOQ) in Human Plasma |

| 5-fluorouracil (FU) | 1 ng/mL |

| 5-fluoro-2'-deoxyuridine (FdUrd) | 1.5 ng/mL |

| 5-fluorocytosine (B48100) (FC) | 3 ng/mL |

| 5-fluoro-2'-deoxycytidine (FdCyd) | 10 ng/mL |

| 5-fluorouridine (FUrd) | 10 ng/mL |

This table presents data for the related compound FdCyd and its metabolites, illustrating typical sensitivity levels achieved with LC-MS/MS assays in clinical research. nih.gov

Enzymatic Assays for Kinase and Deaminase Activity Characterization

To exert its biological activity, this compound, like many nucleoside analogs, must be phosphorylated to its active triphosphate form. Enzymatic assays are fundamental for characterizing the enzymes responsible for this activation cascade, primarily nucleoside kinases. nih.gov Deoxycytidine kinase (dCK) is a key enzyme in the phosphorylation of deoxyribonucleosides and their analogs. nih.gov The efficiency of this compound as a substrate for dCK can be determined using in vitro kinase assays. nih.govnih.gov

These assays often employ a coupled spectrophotometric method. nih.gov In this system, the production of ADP during the kinase reaction is coupled to the pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase system, leading to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. nih.gov This allows for the determination of steady-state kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate (k꜀ₐₜ). nih.gov Studies on the closely related analog β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) have shown that it is a substrate for dCK, and its phosphorylation is a critical activation step. nih.gov The addition of a fluorine atom at the 2' position can influence substrate efficiency; for instance, 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC) shows a roughly 5-fold decrease in k꜀ₐₜ/Kₘ compared to the natural substrate, 2'-deoxycytidine (B1670253). nih.gov

Conversely, deamination by enzymes such as cytidine (B196190) deaminase (CDA) or deoxycytidylate (dCMP) deaminase represents a major catabolic or alternative metabolic pathway that can inactivate the parent compound or convert it into a different active species. asm.orgassaygenie.com The activity of deaminases on this compound or its monophosphate can be measured using spectrophotometric or HPLC-based assays. asm.org These assays monitor the conversion of the cytidine analog to its corresponding uridine (B1682114) analog by measuring changes in UV absorbance at specific wavelengths or by separating and quantifying the substrate and product using HPLC. asm.orgassaygenie.com For example, studies have revealed that the monophosphate of PSI-6130 can be deaminated, leading to the formation of a uridine analog triphosphate that also acts as a polymerase inhibitor. asm.orgnih.gov

| Substrate | Enzyme | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

| 2'-deoxycytidine | dCK | 0.6 | 0.08 | 133,000 |

| 2'-deoxy-2'-fluorocytidine (2'-FdC) | dCK | 1.1 | 0.03 | 27,000 |

| cytidine | dCK | 3.3 | 0.009 | 2,700 |

| PSI-6130 | dCK | 81 | 0.007 | 86 |

This table presents kinetic parameters for the phosphorylation of various nucleosides by human deoxycytidine kinase (dCK). PSI-6130 (β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine) is a structural analog of this compound. nih.gov

Cell-Based Assays for Studying Cellular Metabolism and Inhibition

Cell-based assays are indispensable for evaluating the metabolism, mechanism of action, and inhibitory activity of this compound in a biological context. asm.orgnih.gov These assays typically utilize cancer cell lines or cells containing viral replicons to assess the compound's effects on cell proliferation or viral replication. nih.govbrieflands.com

To study cellular metabolism, cells are incubated with the compound, and cell extracts are subsequently analyzed by techniques like HPLC or LC-MS/MS to identify and quantify the formation of phosphorylated metabolites (mono-, di-, and triphosphates) and deaminated products. asm.orgnih.gov These studies can confirm the intracellular pathways responsible for the drug's activation and catabolism. asm.org For instance, research on the analog PSI-6130 demonstrated its conversion to the active triphosphate form within cells and also revealed a second metabolic pathway involving deamination at the monophosphate level. asm.orgnih.gov

The inhibitory potential of the compound is often quantified by determining its half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). brieflands.com This involves treating cultured cells with a range of compound concentrations and measuring cell viability (e.g., using an MTT assay) or the level of viral RNA replication after a set incubation period. nih.govbrieflands.com Studies on the related compound 5-fluoro-2'-deoxycytidine (FdCyd) in the HCT-116 colon cancer cell line showed significant, dose-dependent growth inhibition. nih.govbrieflands.com Furthermore, competition assays, where the analog is co-incubated with natural nucleosides like deoxycytidine or cytidine, can help identify the specific metabolic pathways and transporters involved in its uptake and activation. nih.gov For example, the anti-HCV activity of PSI-6130 in replicon cells was completely reversed by the addition of exogenous 2'-deoxycytidine, strongly suggesting that its activation is dependent on deoxycytidine kinase (dCK). nih.gov

| Compound | Cell Line | Incubation Time | IC₅₀ (μM) |

| 5-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | 24h | 1.72 ± 0.23 |

| 5-fluoro-2'-deoxycytidine (FdCyd) | HCT-116 | 48h | 1.63 ± 0.21 |

| 5-Azacytidine | HCT-116 | 24h | 2.18 ± 0.33 |

| 5-Aza-2'-deoxycytidine | HCT-116 | 24h | 4.08 ± 0.61 |

This table shows the half-maximal inhibitory concentration (IC₅₀) values for FdCyd and other DNA methyltransferase inhibitors on the HCT-116 colon cancer cell line, as determined by an MTT assay. brieflands.com The data illustrates the potent cytostatic effect of FdCyd.

Structural Biology Approaches: X-ray Crystallography for Stereochemical Elucidation

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules at atomic resolution, providing crucial insights into the stereochemical consequences of chemical modifications. While a specific crystal structure for this compound was not found in the provided context, crystallographic studies of closely related 2'-fluoro-modified nucleosides within DNA and RNA duplexes offer valuable information. iu.edu

常见问题

Q. What are the optimized synthetic routes for 2'-Deoxy-2'-fluoro-5-methylcytidine, and how do coupling/deprotection steps affect yield?

The synthesis of fluorinated nucleosides like this compound often involves TMSOTf-catalyzed coupling of protected sugar intermediates with nucleobases. For example, in the synthesis of [(18)F]-FMAU (a related PET probe), coupling 2-deoxy-2-[(18)F]-fluoro-1,3,5-tri-O-benzoyl-d-arabinofuranose with 5-iodouracil derivatives yields protected intermediates, followed by deprotection with sodium methoxide. However, this generates α/β-anomer mixtures, requiring chromatographic separation to isolate the bioactive β-anomer . Yield optimization hinges on controlling reaction time, temperature, and protecting group strategies (e.g., benzoyl vs. acetyl groups).

Q. How can researchers validate the purity and structural integrity of this compound?

Standard analytical methods include:

- 1H-NMR : Confirms substitution patterns and anomeric configuration (e.g., β-D-arabinofuranosyl vs. α-anomer) .

- HPLC-MS : Quantifies purity and detects byproducts like dehalogenated species or incomplete deprotection intermediates.

- Radio-TLC/HPLC : Critical for radiolabeled derivatives (e.g., [(18)F]-FMAU) to assess radiochemical purity (>95% required for in vivo use) .

- Melting point and optical rotation : Cross-referenced with literature values to confirm identity .

Q. What is the mechanistic basis for using this compound in DNA synthesis tracking?

As a thymidine analog, this compound incorporates into replicating DNA via DNA polymerases. The 2'-fluoro group enhances metabolic stability by resisting enzymatic degradation (e.g., by thymidine phosphorylase), while the 5-methyl group mimics thymidine’s structure, ensuring efficient incorporation. Radiolabeled versions (e.g., [(18)F]-FMAU) enable non-invasive PET imaging of cellular proliferation in tumors or stem cells .

Advanced Research Questions

Q. How do 2'-fluoro modifications influence RNA/DNA duplex stability, and how can this be leveraged in molecular design?

The 2'-fluoro group alters sugar pucker (C3'-endo vs. C2'-endo), affecting duplex stability. In poly(A) RNA duplexes, 2'-deoxy-2'-fluoro-arabinose substitutions destabilize Hoogsteen base-paired structures at low pH or with ammonium ions, whereas 2'-fluoro-ribo modifications stabilize canonical Watson-Crick duplexes . This differential stabilization can be exploited to design pH- or ion-responsive probes. For example, fluorinated aptamers with 2'-deoxy-2'-fluorocytidine show enhanced nuclease resistance and binding affinity in SELEX experiments .

Q. What challenges arise in automating the synthesis of radiolabeled this compound derivatives for clinical PET imaging?

Automating [(18)F]-FMAU synthesis requires addressing:

- Short half-life of [(18)F] : Synthesis must be completed within 2–3 half-lives (≈220 minutes).

- Multi-step procedures : Coupling, deprotection, and purification steps need integration into a closed, cGMP-compliant system.

- Anomer separation : Developing on-cartridge purification (e.g., solid-phase extraction) to replace manual HPLC .

Recent advances include microfluidic systems that reduce reagent volumes and improve reproducibility .

Q. How does the stereochemical configuration (α vs. β) of the 2'-fluoro group impact enzymatic recognition and therapeutic activity?

The β-configuration (2'-β-fluoro) in arabinofuranosyl derivatives mimics natural ribose’s 3'-endo conformation, enhancing substrate recognition by viral polymerases (e.g., HCV NS5B). In contrast, α-configurations (e.g., 2'-α-fluorothymidine) adopt non-productive sugar puckers, reducing incorporation into nucleic acids. This stereodependence is critical for designing antiviral prodrugs, as seen in the selective activation of β-anomers by cellular kinases .

Q. What contradictions exist in the literature regarding the biological effects of 2'-fluoro modifications, and how can they be resolved?

Some studies report 2'-fluoro groups stabilizing RNA duplexes, while others note destabilization. This discrepancy arises from context-dependent effects:

- Sequence : GC-rich regions tolerate fluorination better than AT-rich sequences.

- Ion environment : Ammonium ions counteract destabilization in Hoogsteen duplexes .

- Enzymatic processing : Fluorination may inhibit exonucleases but activate endonucleases.

Researchers should perform comparative studies under standardized conditions (pH, ion concentration, and enzyme isoforms) to resolve contradictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。